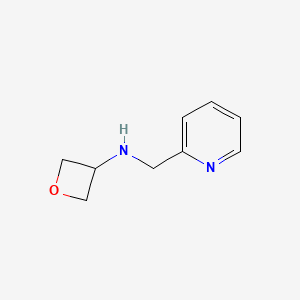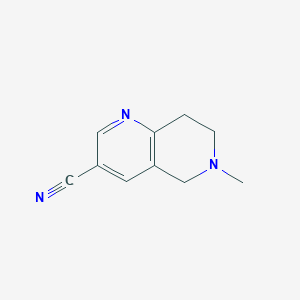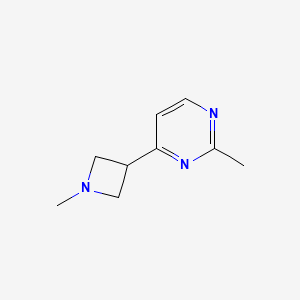
1-(Tert-butyl)azetidin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl)azetidin-3-amine hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Tert-butyl)azetidin-3-amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of azetidine with tert-butyl halides under basic conditions. Another method includes the cyclization of appropriate precursors in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-(Tert-butyl)azetidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
1-(Tert-butyl)azetidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: This compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: It is employed in the production of fine chemicals and specialty materials
Mecanismo De Acción
The mechanism of action of 1-(Tert-butyl)azetidin-3-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compounds derived from it .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Tert-butyl)azetidine-3-carboxylic acid
- 1-(Tert-butyl)azetidine-3-amine
- 1-(Tert-butyl)azetidine-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
1-(Tert-butyl)azetidin-3-amine hydrochloride is unique due to its specific structural features, which provide distinct reactivity and stability. Its tert-butyl group offers steric protection, making it a valuable intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C7H17ClN2 |
|---|---|
Peso molecular |
164.67 g/mol |
Nombre IUPAC |
1-tert-butylazetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-7(2,3)9-4-6(8)5-9;/h6H,4-5,8H2,1-3H3;1H |
Clave InChI |
NUYULBYRPCWNBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CC(C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B11916830.png)



![2-Azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B11916856.png)

![2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol](/img/structure/B11916870.png)
![Furo[2,3-c]isoquinoline](/img/structure/B11916879.png)





![(2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B11916920.png)
